molecular formula C11H9BrN2O B8770727 3-bromo-N-phenyl-1H-pyrrole-2-carboxamide

3-bromo-N-phenyl-1H-pyrrole-2-carboxamide

Cat. No. B8770727
M. Wt: 265.11 g/mol
InChI Key: ORBAZYSQCOOBQZ-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

To a solution of 3-bromo-N-phenyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxamide (2.70 g of crude material) in 50 mL of methanol was added 15 mL of an aqueous 1N solution of sodium hydroxide and the mixture was stirred at room temperature during 1.5 h. At the end of this period, no starting material was detected and the reaction was elaborated in the following way: methanol was evaporated and a precipitate was formed which was filtered off and washed several times with water. The solid was dried in the vacuum oven to afford 1.14 g of the title compound that was used in the following step without any further purification.
Name
3-bromo-N-phenyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxamide
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][N:4](S(C2C=CC=CC=2)(=O)=O)[C:3]=1[C:16]([NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17].[OH-].[Na+]>CO>[Br:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:16]([NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:17] |f:1.2|

Inputs

Step One
Name
3-bromo-N-phenyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxamide
Quantity
2.7 g
Type
reactant
Smiles
BrC1=C(N(C=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)NC1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature during 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was evaporated
CUSTOM
Type
CUSTOM
Details
a precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
The solid was dried in the vacuum oven

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(NC=C1)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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